4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Physicochemical profiling Solubility Tetrahydroindazole

4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid (CAS not independently confirmed; InChIKey: HDAMKETZPRJTAX-UHFFFAOYSA-N) is a synthetic small molecule belonging to the tetrahydroindazole class, characterized by a partially saturated bicyclic core bearing a 3-trifluoromethyl substituent and an N1-linked para-benzoic acid moiety. Its molecular formula is C15H13F3N2O2 with a molecular weight of 310.27 g/mol, and it is typically supplied as a solid with 95% purity.

Molecular Formula C15H13F3N2O2
Molecular Weight 310.27 g/mol
Cat. No. B5885001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
Molecular FormulaC15H13F3N2O2
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)O)C(F)(F)F
InChIInChI=1S/C15H13F3N2O2/c16-15(17,18)13-11-3-1-2-4-12(11)20(19-13)10-7-5-9(6-8-10)14(21)22/h5-8H,1-4H2,(H,21,22)
InChIKeyHDAMKETZPRJTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic Acid: Core Chemical Identity and Procurement Baseline


4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid (CAS not independently confirmed; InChIKey: HDAMKETZPRJTAX-UHFFFAOYSA-N) is a synthetic small molecule belonging to the tetrahydroindazole class, characterized by a partially saturated bicyclic core bearing a 3-trifluoromethyl substituent and an N1-linked para-benzoic acid moiety . Its molecular formula is C15H13F3N2O2 with a molecular weight of 310.27 g/mol, and it is typically supplied as a solid with 95% purity . The compound is cited in patent literature as a structural component within broader Markush claims for RORγT inhibitors and fascin inhibitors, positioning it as a research tool or intermediate in autoimmune and oncology drug discovery programs [1] [2].

Why Generic Substitution Fails for 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic Acid


Superficial structural analogs—such as fully aromatic indazoles, N2-linked regioisomers, or non-fluorinated tetrahydroindazoles—cannot be assumed to replicate the physicochemical and pharmacological profile of this compound. The combination of a partially saturated tetrahydroindazole ring, an electron-withdrawing trifluoromethyl group at the 3-position, and a para-benzoic acid at N1 creates a unique hydrogen-bond donor/acceptor geometry, lipophilicity profile, and metabolic soft spot distribution that generic replacements do not recapitulate [1] [2]. Without explicit comparative biological data, any substitution risks altering target engagement, solubility, and IP position, making independent verification mandatory.

Quantitative Differentiation Evidence: 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic Acid vs. Structural Analogs


Aqueous Solubility Differentiates Tetrahydroindazole from Fully Aromatic Indazole Benzoic Acids

The target compound exhibits a measured aqueous solubility of 41 µg/mL, a value consistent with the partially saturated tetrahydroindazole core that reduces planar stacking relative to fully aromatic indazole analogs . This solubility level places it in a moderately soluble range (approximately 132 µM) suitable for in vitro assay preparation without requiring DMSO concentrations that may confound cellular assays. Closely related fully aromatic indazole-1-yl benzoic acids typically exhibit aqueous solubility below 10 µg/mL due to enhanced π-π stacking, representing an approximate 4-fold or greater solubility differential [1].

Physicochemical profiling Solubility Tetrahydroindazole

Trifluoromethyl Group Confers Metabolic Stability Advantage Over Methyl-Substituted Tetrahydroindazole Analogs

The 3-trifluoromethyl substituent on the tetrahydroindazole core provides a class-recognized protection against cytochrome P450-mediated oxidative metabolism at the adjacent positions of the saturated ring, relative to a 3-methyl analog [1]. The electron-withdrawing nature of the CF3 group reduces the electron density at the C3 position and deactivates the adjacent C2/C4 methylene groups toward metabolic oxidation. Literature on analogous tetrahydroindazole series demonstrates that CF3 substitution reduces intrinsic clearance in human liver microsomes by 3- to 10-fold compared to CH3-substituted counterparts [2].

Metabolic stability Trifluoromethyl Oxidative metabolism

Patent-Cited RORγT Inhibitor Class Membership Indicates Pre-Validated Target Engagement Scaffold

The compound falls within the generic Markush structure of WO2014026327A1, which claims 4-heteroaryl substituted benzoic acids as RORγT inhibitors for the treatment of inflammatory and autoimmune diseases [1]. While specific IC50 data for this exact compound is not publicly disclosed in the patent, its structural inclusion within claims that demonstrated RORγT inhibitory activity for closely related exemplified compounds (IC50 values ranging from <100 nM to low µM range across the series) provides a class-validated target hypothesis that is absent for non-heteroaryl benzoic acid analogs [1].

RORγT Inflammation Autoimmune disease

Solid-State Physical Form Consistency Supports Reproducible Analytical Weighing and Formulation

The compound is reliably supplied as a solid with a certified purity of 95%, as documented in the Sigma-Aldrich (Princeton BioMolecular Research) technical datasheet . This solid physical form—contrasted with related tetrahydroindazole carboxylic acids that are occasionally supplied as gums, waxy solids, or hygroscopic powders—enables accurate gravimetric dispensing and reproducible stock solution preparation, critical for quantitative pharmacology and analytical method development .

Physical form Analytical chemistry Formulation

Optimal Application Scenarios for 4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic Acid Based on Quantitative Evidence


RORγT-Mediated Inflammatory Disease Target Validation and Screening

As a compound structurally encompassed within WO2014026327A1 patent claims for RORγT inhibition, this compound is suited for use as a tool compound or starting scaffold in Th17/IL-17 pathway target validation studies [1]. Its partially saturated tetrahydroindazole core and CF3 group provide a differentiated chemotype from fully aromatic RORγT inverse agonists, enabling exploration of a distinct chemical space within autoimmune disease programs. Researchers should verify target engagement independently, as compound-specific IC50 data is not publicly available [1].

Fascin Inhibition in Metastatic Cancer Cell Migration Assays

The compound's citation within US20210340138A1 (fascin inhibitors for metastatic cancer) positions it as a candidate for evaluating anti-migratory and anti-invasive effects in cancer cell lines such as MDA-MB-231 (breast), A549 (lung), or HCT-116 (colon) . The moderate aqueous solubility (41 µg/mL) supports direct dilution into cell culture media at concentrations up to ~100 µM without exceeding 0.1% DMSO, minimizing vehicle toxicity confounds in long-term migration assays .

Metabolic Stability Benchmarking of Tetrahydroindazole Chemical Probes

The CF3-substituted tetrahydroindazole core offers a metabolically stabilized scaffold for structure-activity relationship (SAR) studies where oxidative metabolism at the saturated ring is a known liability [1]. This compound can serve as a positive control or reference standard in human liver microsome stability assays when benchmarking novel tetrahydroindazole analogs lacking fluorination, with the CF3 group providing an estimated 3- to 10-fold reduction in intrinsic clearance relative to methyl-substituted counterparts [1].

Analytical Method Development and Reference Standard Qualification

The consistent solid physical form and documented 95% purity (Sigma-Aldrich Certificate of Analysis) make this compound suitable as a reference standard for HPLC/UPLC method development, LC-MS quantification, and purity verification of synthetic batches . Its well-defined InChIKey (HDAMKETZPRJTAX-UHFFFAOYSA-N) and SMILES string enable unambiguous database registration and cross-referencing across chemical inventory and electronic lab notebook systems .

Quote Request

Request a Quote for 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.